5-Nitrouracil is a highly polarizable, pyrimidine-derived intermediate and functional material characterized by a nitro group at the C-5 position of the uracil ring. In industrial procurement and advanced laboratory synthesis, it serves as a critical precursor for the high-yield production of 5-aminouracil and 2,4-dichloro-5-nitropyrimidine, which are essential building blocks for pharmaceuticals and agrochemicals. Beyond its role as a synthetic intermediate, 5-nitrouracil exhibits strong non-centrosymmetric crystalline properties, making it highly valuable in nonlinear optical (NLO) applications such as second-harmonic generation (SHG). It also functions as a potent mechanism-based inhibitor of key pyrimidine catabolic enzymes like dihydropyrimidine dehydrogenase (DPD) and thymidine phosphorylase (TP). Its baseline solubility in water (approximately 3.61 g/L at 25°C) and robust thermal stability (melting point >300°C) ensure reliable handling in both aqueous and organic process workflows .
Substituting 5-nitrouracil with analogs such as 5-fluorouracil, 6-nitrouracil, or unsubstituted uracil leads to critical failures in both synthetic pathways and biochemical assays. In precursor applications, 5-nitrouracil provides a direct, regioselective route to 5-aminouracil via reduction and to 2,4-dichloro-5-nitropyrimidine via chlorination. Using unsubstituted uracil requires multi-step nitration or halogenation with lower overall yields and difficult separations, while 6-nitrouracil yields the incorrect regioisomer (6-aminouracil), which has entirely different pharmacological and coordination properties. In biochemical contexts, the specific electron-withdrawing nature and steric bulk of the C-5 nitro group allow 5-nitrouracil to act as a potent inhibitor of dihydropyrimidine dehydrogenase (DPD) and thymidine phosphorylase (TP), whereas 5-fluorouracil acts as a substrate or active chemotherapeutic agent rather than a dedicated assay inhibitor. Furthermore, in materials science, the unique dipole moment and hydrogen-bonding network of 5-nitrouracil are required to form the acentric crystals necessary for high-efficiency second-harmonic generation; generic uracils crystallize centrosymmetrically and exhibit zero SHG efficiency [1].
5-Nitrouracil is a highly efficient starting material for synthesizing 2,4-dichloro-5-nitropyrimidine, a critical pharmaceutical intermediate. When reacted with phosphorus oxychloride (POCl3), 5-nitrouracil undergoes direct conversion to the dichloro derivative. Industrial processes utilizing 5-nitrouracil achieve high assay yields (e.g., 57% crude, refined via distillation) without the extensive amine-substituted side products that plague the direct chlorination of 5-aminouracil or unsubstituted pyrimidines. This regioselective reactivity makes 5-nitrouracil vastly more effective than 5-aminouracil for producing chlorinated pyrimidine scaffolds, avoiding the heavy environmental pollution associated with alternative metal-reduction pathways [1].
| Evidence Dimension | Precursor processability and side-product formation during chlorination |
| Target Compound Data | 5-Nitrouracil (Direct conversion to 2,4-dichloro-5-nitropyrimidine with high assay yield and minimal side products) |
| Comparator Or Baseline | 5-Aminouracil (Direct chlorination leads to low yields and large amounts of amine-substituted side products) |
| Quantified Difference | Significant reduction in side-product contamination and improved scalable yield |
| Conditions | Chlorination with POCl3 under controlled industrial conditions |
Procuring 5-nitrouracil avoids the low yields and difficult purification processes associated with the direct chlorination of 5-aminouracil.
In the development of water-soluble calixarene-based drug delivery systems, the functional group at the C-5 position of the uracil ring drastically alters binding efficiency. Quantitative HPLC analysis of complexation with hydrophilic phosphine oxide calixarenes (CPO) demonstrates that 5-nitrouracil achieves a binding constant (KA) of 18,482 M^-1. In contrast, 5-aminouracil exhibits a significantly weaker binding constant of only 4,484 M^-1. This 4.1-fold increase in binding affinity highlights 5-nitrouracil as a highly effective model compound for designing and testing targeted pyrimidine delivery vehicles [1].
| Evidence Dimension | Binding constant (KA) with hydrophilic phosphine oxide calixarenes |
| Target Compound Data | 5-Nitrouracil (KA = 18,482 M^-1) |
| Comparator Or Baseline | 5-Aminouracil (KA = 4,484 M^-1) |
| Quantified Difference | 4.1-fold higher binding affinity |
| Conditions | Complexation with water-soluble tetrapropoxycalix[4]arenes (CPO) measured via HPLC |
Procuring 5-nitrouracil provides a high-affinity baseline for validating novel supramolecular carriers and drug delivery formulations.
5-Nitrouracil possesses a permanent electric dipole moment and forms non-centrosymmetric orthorhombic crystals that are highly effective for nonlinear optical applications. Polycrystalline and single-crystal measurements reveal that 5-nitrouracil complexes (such as L-histidinium 5-nitrouracil) exhibit a Second-Harmonic Generation (SHG) efficiency up to 10.5 times greater than that of the standard benchmark potassium dihydrogen phosphate (KDP), and approximately 3.5 times higher than urea. The strong hydrogen-bonding network also imparts a high optical damage threshold, making it highly advantageous compared to many conventional organic NLO materials that suffer from poor stability [1].
| Evidence Dimension | Second-Harmonic Generation (SHG) efficiency |
| Target Compound Data | 5-Nitrouracil crystals (10.5x KDP) |
| Comparator Or Baseline | Potassium dihydrogen phosphate (KDP) (Baseline 1.0x) |
| Quantified Difference | 1050% of benchmark SHG efficiency |
| Conditions | Polycrystalline powder SHG measurements |
For materials science procurement, 5-nitrouracil offers a massive leap in optical conversion efficiency for blue-light generation compared to standard inorganic benchmarks.
Procuring 5-nitrouracil is essential for the high-yield, scalable synthesis of 2,4-dichloro-5-nitropyrimidine via POCl3 chlorination, avoiding the side-product contamination seen with 5-aminouracil [1].
Due to its exceptionally high binding affinity (KA = 18,482 M^-1), 5-nitrouracil is the ideal baseline guest molecule for validating novel calixarene-based drug delivery systems [2].
5-Nitrouracil is the material of choice for developing organic crystals with high second-harmonic generation (SHG) efficiency and high optical damage thresholds for blue-light generation applications [3].
Irritant